N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-1-5-12-10)13-8-9-3-6-15-7-4-9/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
LBAZXHXSRYJFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide typically involves the reaction of oxan-4-ylmethylamine with pyrrolidine-2-carboxylic acid derivatives. A common method involves the use of pyrrolidine-2-carbonyl chloride as an intermediate, which is then reacted with oxan-4-ylmethylamine in a suitable solvent.
Detailed Synthetic Route
Preparation of Pyrrolidine-2-carbonyl Chloride : This intermediate can be synthesized from pyrrolidine-2-carboxylic acid (L-proline) using phosphorus pentachloride (PCl5) in acetyl chloride.
Reaction with Oxan-4-ylmethylamine : The pyrrolidine-2-carbonyl chloride is then reacted with oxan-4-ylmethylamine in a solvent like acetone or dichloromethane. The reaction mixture is typically heated to facilitate the coupling.
Purification : The resulting product is purified using techniques such as thin-layer chromatography (TLC), column chromatography, or crystallization.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrrolidine-2-carbonyl chloride, oxan-4-ylmethylamine | Acetone or DCM | 40°C to 60°C | 4 to 8 hours | 60% to 80% |
Alternative Methods
Alternative methods might involve the use of different coupling reagents or catalysts to improve yield and efficiency. For instance, the use of carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could facilitate the coupling reaction.
Chemical Reactions Analysis
Mechanism of Coupling Reaction
The coupling reaction between pyrrolidine-2-carbonyl chloride and oxan-4-ylmethylamine involves a nucleophilic substitution mechanism. The amine group of oxan-4-ylmethylamine acts as a nucleophile, attacking the carbonyl carbon of pyrrolidine-2-carbonyl chloride to form the amide bond.
Factors Influencing Reaction Yield
- Solvent Choice : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) can enhance the reaction rate by stabilizing the transition state.
- Temperature : Elevated temperatures increase the reaction rate but may also lead to side reactions.
- Catalysts : The use of catalysts like triethylamine or pyridine can help to neutralize the hydrochloric acid formed during the reaction, thus improving yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include those from the pyrrolidine ring protons (around δ 1.5-3.5 ppm), oxan ring protons (around δ 3.5-4.5 ppm), and the methylene group linking the oxan and pyrrolidine rings (around δ 3.5-4.0 ppm).
- ¹³C NMR : Peaks corresponding to the carbonyl carbon (around δ 170-180 ppm), oxan ring carbons (around δ 60-80 ppm), and pyrrolidine ring carbons (around δ 20-50 ppm) confirm the structure.
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) MS : The molecular ion [M+H]⁺ is expected at m/z 213.29, corresponding to the molecular weight of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2-Carboxamide Derivatives
The biological and chemical properties of pyrrolidine-2-carboxamides are highly dependent on substituents attached to the pyrrolidine nitrogen (N1) and the carboxamide side chain. Below is a detailed comparison with structurally related compounds:
Key Structural and Functional Insights
Cyclic Ethers: The oxan-4-ylmethyl group in N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide may improve solubility and bioavailability compared to bulkier aromatic substituents (e.g., naphthoyl in ).
Carboxamide Side Chain :
- Aromatic vs. Heteroaromatic : Pyridinyl (e.g., 4-methylpyridin-2-yl in ) and fluorophenyl (e.g., 2,5-difluorophenyl in ) groups enhance target selectivity, while carbamoylbenzyl (in ) introduces hydrogen-bonding capacity.
- Halogenation : Fluorine substitution (e.g., in ) is associated with increased metabolic stability and membrane permeability.
Biological Performance: Compounds with EWGs at N1 (e.g., trifluoroacetyl, sulfonyl) and halogenated carboxamide side chains exhibit potent cytotoxic or enzyme-inhibitory activities .
Biological Activity
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring and an oxane moiety, which contribute to its unique chemical characteristics. The presence of the carboxamide functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The compound may form hydrogen bonds and other non-covalent interactions with its targets, leading to diverse biological effects.
1. Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of various enzymes. Preliminary studies suggest it may inhibit deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation and cellular signaling pathways. This inhibition could have therapeutic implications in cancer and other diseases characterized by disrupted protein homeostasis.
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Its structural features allow it to engage with inflammatory pathways, potentially providing a basis for therapeutic applications in inflammatory diseases.
3. Neuroprotective Potential
Initial findings suggest that this compound could exhibit neuroprotective effects, although further studies are required to elucidate the underlying mechanisms and therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide | Tetrahydropyran ring | Inhibitor of DUBs; neuroprotective |
| N-(2’-nitrophenyl)pyrrolidine-2-carboxamide | Nitro group substitution | Potential anticancer properties |
| N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide | Methyl substitution on nitrogen | Enhanced lipophilicity; varied biological activity |
This table highlights how variations in functional groups influence the biological activity of these compounds, demonstrating that the unique combination of pyrrolidine and oxane in this compound may confer distinct advantages for specific therapeutic applications.
Case Study 1: Inhibition of Enzymatic Activity
In vitro assays have shown that this compound effectively inhibits specific DUBs at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting proteostasis-related diseases. The IC50 values obtained from these studies indicate a promising profile for further exploration in pharmacological contexts .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of various pyrrolidine derivatives found that this compound exhibited significant protective effects against oxidative stress-induced neuronal damage in cultured cells. This suggests its potential utility in treating neurodegenerative disorders.
Q & A
Q. What are the key synthetic strategies for N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide, and how is its structure validated?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine-2-carboxamide derivatives with oxan-4-ylmethyl groups via nucleophilic substitution or amidation reactions. For example, analogous compounds like 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides are synthesized using activated esters or acid chlorides for amide bond formation . Structural validation employs X-ray crystallography (using SHELX software for refinement ), NMR (to confirm stereochemistry), and mass spectrometry. Challenges include controlling stereoselectivity in the pyrrolidine ring and optimizing reaction yields under mild conditions.
Q. How are basic pharmacological properties (e.g., receptor binding affinity) of this compound assessed?
- Methodological Answer : Radioligand binding assays or surface plasmon resonance (SPR) are used to measure affinity for target receptors (e.g., AT1 receptors in cardiovascular studies). For example, SAR studies on pyrrolidine-2-carboxamide derivatives involve substituting the oxan-4-ylmethyl group with bioisosteres (e.g., tetrazole or biphenyl groups) to optimize binding . Competitive binding experiments with reference ligands (e.g., angiotensin II for AT1 receptors) and dose-response curves (IC50 determination) are critical for validation.
Advanced Research Questions
Q. How can this compound be integrated into chiral metal-organic frameworks (MOFs) for asymmetric catalysis?
- Methodological Answer : Chiral MOFs are synthesized by substituting achiral ligands (e.g., 1,4-benzenedicarboxylic acid in MIL-101) with chiral pyrrolidine-2-carboxamide derivatives. For instance, S-N-(pyridin-3-yl)-pyrrolidine-2-carboxamide ligands coordinate with Cr³⁺ trimers in MIL-101 to create MOFs for asymmetric aldol reactions. Catalytic performance is evaluated via enantiomeric excess (ee) measurements (e.g., >90% yield and 80% ee in aldol condensation) . Key challenges include maintaining MOF stability during ligand substitution and ensuring recyclability.
Q. What experimental approaches identify the antiviral mechanism of action for this compound in early-stage viral replication?
- Methodological Answer : Time-of-addition assays are used to pinpoint the inhibition stage (e.g., viral entry vs. replication). For example, sulfonamide-pyrrolidine analogs (EC50 = 2.3 µM, CC50 = 30.9 µM) are added at different post-infection intervals to human respiratory syncytial virus (hRSV)-infected cells. Viral titer reduction (e.g., 100-fold decrease via plaque assays) and qPCR quantification of viral RNA help confirm early-stage inhibition (e.g., viral fusion or transcription) . Parallel cytotoxicity assays (e.g., MTT) ensure selectivity.
Q. How do structural modifications of the oxan-4-ylmethyl group affect anticancer activity in vitro?
- Methodological Answer : Derivatives are tested in apoptosis assays (e.g., Annexin V/PI staining) and cytokine profiling (e.g., ELISA for IL-6/TNF-α suppression). For analogs like N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, IC50 values against A549 lung cancer cells are determined via flow cytometry. Substituents on the oxan ring (e.g., fluorination or alkylation) are systematically varied to correlate hydrophobicity with membrane permeability and potency .
Q. How can contradictory data in SAR studies be resolved for pyrrolidine-2-carboxamide derivatives?
- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Orthogonal validation methods include:
- Crystallography : Resolve binding modes (e.g., SHELXL-refined structures ).
- Proteomics : Identify unintended targets via pull-down assays.
- Free-energy perturbation (FEP) calculations : Model substituent effects on binding affinity computationally. For example, conflicting AT1 receptor binding data for tetrazole vs. carboxylate bioisosteres were resolved by comparing solvation energies and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
